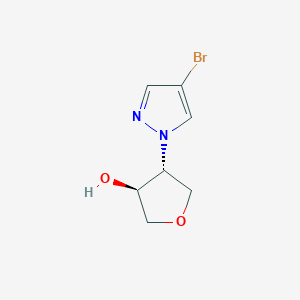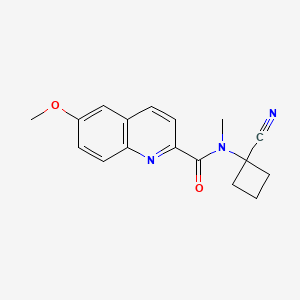
N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide, also known as CC-1065 or KW-1065, is a synthetic compound that exhibits potent anti-tumor activity. It belongs to the family of DNA alkylating agents and has been extensively studied for its potential as a cancer chemotherapy drug. In
Mécanisme D'action
N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide works by binding to the minor groove of DNA and causing DNA damage. The compound forms a covalent bond with the guanine nucleotide in DNA, which leads to the formation of a DNA adduct. This adduct causes DNA crosslinking, which ultimately leads to cell death. N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide is highly selective for cancer cells, as it requires the presence of a specific DNA sequence for binding. This selectivity makes it a promising candidate for cancer chemotherapy.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide exhibits potent anti-tumor activity and has been shown to induce apoptosis in cancer cells. The compound has also been shown to inhibit DNA replication and transcription, which are essential processes for cell growth and division. N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide has a short half-life in the body, which limits its systemic toxicity. However, the compound can cause local tissue damage at the site of administration.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide is a potent anti-tumor agent that exhibits high selectivity for cancer cells. It has been extensively studied for its potential as a cancer chemotherapy drug and has shown promising results in preclinical studies. However, the compound's synthesis is challenging, and its low yield makes it difficult to obtain large quantities for clinical use. N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide is also highly reactive and unstable, which limits its shelf life and requires careful handling.
Orientations Futures
There are several future directions for research on N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide. One area of focus is the development of analogs with improved pharmacological properties, such as increased stability and selectivity for cancer cells. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide. This information could be used to develop personalized cancer chemotherapy regimens that are tailored to the individual patient's needs. Finally, there is a need for further studies to elucidate the mechanism of action of N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide and its potential as a cancer chemotherapy drug.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide is a complex process that involves several steps. The first step is the synthesis of the cyclobutene precursor, which is then coupled with the quinoline carboxamide to form N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The yield of N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide is typically low, and the synthesis process is challenging due to the compound's high reactivity and instability.
Applications De Recherche Scientifique
N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide has been extensively studied for its potential as a cancer chemotherapy drug. It exhibits potent anti-tumor activity against a wide range of cancer cell lines, including leukemia, lymphoma, and solid tumors. N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide works by binding to the minor groove of DNA and causing DNA damage, which ultimately leads to cell death. The compound has also been shown to induce apoptosis, a programmed cell death process that is important for the regulation of cell growth and development.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20(17(11-18)8-3-9-17)16(21)15-6-4-12-10-13(22-2)5-7-14(12)19-15/h4-7,10H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVSBXFBWQGGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NC2=C(C=C1)C=C(C=C2)OC)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-6-methoxy-N-methylquinoline-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

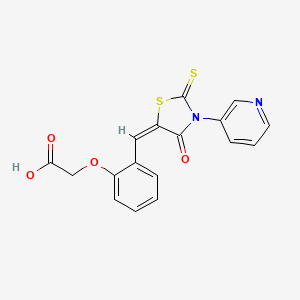


![N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2611069.png)
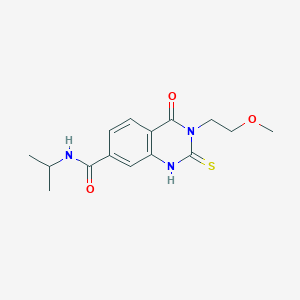

![4-(4-Chlorophenyl)-2-[2-(4-methoxyanilino)vinyl]-6-methyl-3,5-pyridinedicarbonitrile](/img/structure/B2611073.png)
![Cyclopropyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2611074.png)
![(S)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B2611075.png)
![7-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2611079.png)
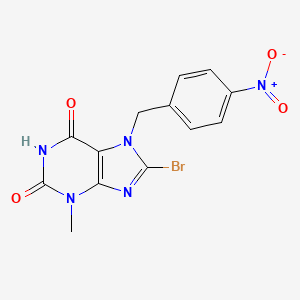
![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2611082.png)
![(Z)-3-ethyl-5-((2-((furan-2-ylmethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2611083.png)
